5,5-Difluoropentan-1-amine hydrochloride

Description

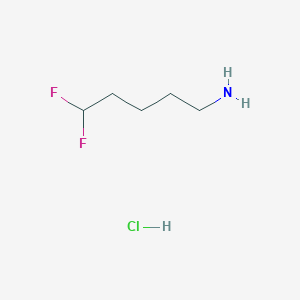

Structure

3D Structure of Parent

Properties

IUPAC Name |

5,5-difluoropentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c6-5(7)3-1-2-4-8;/h5H,1-4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJSRAFBLRYXKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5,5 Difluoropentan 1 Amine Hydrochloride and Analogues

Strategic Approaches to Carbon-Fluorine Bond Formation at the Terminal Position

The creation of a terminal gem-difluoromethylene (CF2) group is a synthetic challenge that can be addressed through several distinct chemical approaches. These methods are broadly categorized by the nature of the fluorine source and the mechanism of C-F bond formation.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). Reagents containing a nitrogen-fluorine (N-F) bond are the most common and practical for this purpose due to their stability and safety compared to alternatives like elemental fluorine.

Key reagents for electrophilic fluorination include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), widely known as Selectfluor®. nih.govresearchgate.netorganic-chemistry.orgnih.govnih.gov These reagents are effective for the fluorination of substrates that can form stable carbanions or enolates, such as 1,3-dicarbonyl compounds. organic-chemistry.org For the synthesis of a terminal difluoroalkane, this strategy would typically require a precursor with an activatable methylene group, such as a terminal 1,3-dithiane or a diazo compound. For instance, 2,2-diaryl-1,3-dithiolanes have been converted to gem-difluoro compounds using a combination of Selectfluor® and pyridinium polyhydrogen fluoride (B91410). mst.edursc.org

While powerful, direct electrophilic difluorination of an unactivated terminal methyl or methylene group on an alkyl chain is exceptionally challenging due to the low acidity of the C-H bonds. Therefore, these strategies are more often employed when the terminal position is functionalized to facilitate the reaction.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination, which employs a fluoride ion (F-) source to displace a leaving group or react with an electrophilic carbon, is a more common and direct approach for synthesizing terminal gem-difluoroalkanes. The most prevalent method in this category is the deoxydifluorination of aldehydes.

Aldehydes can be converted directly to the corresponding gem-difluorides using specialized reagents. commonorganicchemistry.com Diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are widely used for this transformation. organic-chemistry.orgsci-hub.senih.gov The reaction proceeds by converting the carbonyl oxygen into a good leaving group, which is subsequently displaced by fluoride ions delivered by the reagent. nih.gov This approach is highly effective for preparing terminal 1,1-difluoroalkanes from the corresponding terminal aldehydes. organic-chemistry.org

Another nucleophilic strategy is the halogen exchange (Halex) reaction, where two terminal chlorine or bromine atoms are replaced by fluorine. This requires a gem-dihalide precursor and a suitable fluoride source, such as metal fluorides (e.g., KF, CsF) or tetraalkylammonium fluorides.

| Reagent/Method | Substrate Type | Typical Conditions | Advantages |

| DAST | Aldehydes, Ketones | CH₂Cl₂, 0 °C to RT | Effective for acid-sensitive substrates. commonorganicchemistry.comresearchgate.net |

| Deoxo-Fluor® | Aldehydes, Ketones | Neat or in solvent, RT to elevated temp. | More thermally stable than DAST. organic-chemistry.orgorgsyn.org |

| Halogen Exchange | gem-Dihalides | Polar aprotic solvent, heat | Utilizes readily available precursors. |

This table summarizes common nucleophilic fluorination methods for generating gem-difluoro groups.

Oxidative Fluorination Pathways

Oxidative fluorination provides an alternative route, often involving the transformation of functional groups like thioethers or thioacetals into gem-difluoro units. These reactions are also known as oxidative desulfurization-fluorination.

In this approach, a terminal thioether or dithiane can be oxidized in the presence of a fluoride source to yield the difluoromethylene group. Reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) in combination with a fluoride source like pyridine polyhydrofluoride can effectively transform alkyl aryl thioethers into terminal 1,1-difluoroalkanes. datapdf.com Similarly, the fluorination of thiocarbonyl compounds (e.g., thioamides, thioesters) with Deoxo-Fluor® in the presence of a catalyst like SbCl₃ provides an efficient route to gem-difluorides. organic-chemistry.org This method is particularly useful as it avoids the direct handling of aldehydes, which can sometimes be unstable.

Multi-Step Synthetic Sequences for 5,5-Difluoropentan-1-amine (B13616196) Hydrochloride

Synthesizing a bifunctional molecule like 5,5-difluoropentan-1-amine hydrochloride typically involves a multi-step sequence where the carbon backbone is first assembled, followed by the introduction of the fluorine atoms, or by using a pre-fluorinated building block in a convergent manner.

Construction of the Carbon Skeleton with Subsequent Fluorination

A linear synthesis approach involves first constructing the five-carbon amino-aldehyde skeleton and then performing the key fluorination step. This strategy allows for the use of well-established methods for both skeleton construction and terminal fluorination.

A plausible synthetic route could begin with a protected form of 5-aminopentanal. The amine must be protected to prevent side reactions during fluorination. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. The key transformation is the deoxydifluorination of the terminal aldehyde.

Proposed Synthetic Scheme:

Protection: 5-Aminopentan-1-ol is protected with a Boc group to yield tert-butyl (5-hydroxypentyl)carbamate.

Oxidation: The terminal alcohol is oxidized to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to give tert-butyl (5-oxopentyl)carbamate.

Fluorination: The aldehyde is subjected to deoxydifluorination using Deoxo-Fluor® or DAST to install the terminal gem-difluoro group, yielding tert-butyl (5,5-difluoropentyl)carbamate. organic-chemistry.org

Deprotection: The Boc group is removed under acidic conditions (e.g., HCl in dioxane), which simultaneously forms the desired hydrochloride salt, yielding this compound.

| Step | Reactant | Reagent(s) | Product |

| 1 | 5-Aminopentan-1-ol | (Boc)₂O, Et₃N | tert-butyl (5-hydroxypentyl)carbamate |

| 2 | tert-butyl (5-hydroxypentyl)carbamate | DMP or PCC | tert-butyl (5-oxopentyl)carbamate |

| 3 | tert-butyl (5-oxopentyl)carbamate | Deoxo-Fluor® | tert-butyl (5,5-difluoropentyl)carbamate |

| 4 | tert-butyl (5,5-difluoropentyl)carbamate | HCl in Dioxane | This compound |

This table outlines a representative multi-step synthesis involving late-stage fluorination.

Pre-functionalized Fluorinated Building Blocks in Convergent Synthesis

A convergent synthesis involves coupling smaller, pre-functionalized fragments. This approach can be more efficient and allows for greater molecular diversity. For the synthesis of 5,5-difluoropentan-1-amine, a key strategy is to use a commercially available building block that already contains the difluoromethylene group.

Ethyl bromodifluoroacetate is a versatile C2 building block for this purpose. enamine.netacs.org It can be used to introduce a -CF₂COOEt group, which can then be elaborated. For instance, it can undergo copper-mediated or photoredox-catalyzed coupling reactions with various partners. enamine.netnih.gov

Proposed Synthetic Scheme:

Coupling: A three-carbon fragment containing a protected amine precursor, such as N-allyl-4-methylbenzenesulfonamide, can be hydroborated to form an organoborane. This intermediate can then be coupled with ethyl bromodifluoroacetate under palladium catalysis to form a five-carbon chain with the difluoro group adjacent to an ester.

Reduction: The ester and the double bond (if present from an alternative coupling strategy) are reduced. For example, lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.

Functional Group Manipulation: The resulting alcohol can be converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an azide (e.g., using sodium azide).

Final Reduction and Deprotection: The azide is reduced to the primary amine (e.g., by catalytic hydrogenation), and the sulfonamide protecting group is removed. Treatment with HCl provides the final hydrochloride salt.

Protective Group Chemistry in the Synthesis of 5,5-Difluoropentan-1-amine Precursors

In the multistep synthesis of complex molecules like 5,5-Difluoropentan-1-amine, the use of protecting groups is essential to ensure chemoselectivity. wikipedia.org A protecting group temporarily masks a reactive functional group, such as an amine, preventing it from undergoing unwanted reactions during subsequent synthetic steps. wikipedia.orgorganic-chemistry.org For amine precursors, carbamates are a common choice for protection, effectively diminishing the nucleophilicity of the amino group. organic-chemistry.org

The selection of a suitable protecting group is governed by its stability under various reaction conditions and the ease of its selective removal. tcichemicals.com An orthogonal protecting group strategy, where different groups can be removed under distinct conditions (e.g., acidic, basic, or hydrogenolysis), allows for the selective deprotection of one amine in the presence of others. organic-chemistry.org

Commonly employed amine protecting groups that are pertinent to the synthesis of fluorinated amine precursors include:

tert-Butoxycarbonyl (Boc): This group is widely used due to its stability in basic and nucleophilic conditions. It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is readily removed under acidic conditions, such as with trifluoroacetic acid. tcichemicals.com

Benzyloxycarbonyl (Cbz): The Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), a method that is orthogonal to the removal of acid-labile or base-labile groups. tcichemicals.comnih.gov

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notably stable under acidic conditions but is cleaved by treatment with a mild base, such as piperidine. This characteristic makes it orthogonal to the acid-cleavable Boc group, a feature heavily utilized in solid-phase peptide synthesis. tcichemicals.comnih.gov

2-(Trimethylsilyl)ethoxycarbonyl (Teoc): This group offers another dimension of orthogonality, as it is removed by a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). tcichemicals.comnih.gov

1,3-dithian-2-ylmethoxycarbonyl (Dmoc): This group provides a unique deprotection strategy under oxidative conditions, which is orthogonal to the more common acidic, basic, or hydrogenolytic cleavage methods. nih.govresearchgate.net

The strategic application of these protecting groups enables chemists to perform complex transformations on other parts of a molecule while the amine functionality remains inert, to be revealed at a later, desired stage of the synthesis.

| Protecting Group | Abbreviation | Common Deprotection Conditions | Orthogonality |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) tcichemicals.comnih.gov | Stable to base, hydrogenolysis, fluoride |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (H₂, Pd/C) tcichemicals.comnih.gov | Stable to acid and base |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) tcichemicals.comnih.gov | Stable to acid and hydrogenolysis |

| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Fluoride Ions (e.g., TBAF) tcichemicals.comnih.gov | Stable to acid, base, hydrogenolysis |

| 1,3-dithian-2-ylmethoxycarbonyl | Dmoc | Oxidative (e.g., NaIO₄) nih.govresearchgate.net | Stable to acid, base, hydrogenolysis |

Catalytic Methods in the Synthesis of Difluoropentan-1-amine Scaffolds

Catalysis offers powerful and efficient pathways for constructing complex fluorinated molecules. Organocatalytic, transition-metal-catalyzed, and photoredox-catalyzed methods have all emerged as key strategies for the synthesis of difluorinated amine scaffolds.

Organocatalytic Transformations for Difluorinated Amine Construction

Organocatalysis, which utilizes small organic molecules as catalysts, has provided rapid and general routes to chiral β-fluoroamines and β,β-difluoroamines. nih.gov These methods often operate under mild conditions and provide excellent chemical yields and enantioselectivity. nih.gov

A notable example involves the treatment of aldehydes with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), in the presence of an organocatalyst like DL-proline. This reaction can generate α,α-difluoroaldehydes, which can then be subjected to reductive amination to yield the desired β,β-difluoroamines. nih.gov This two-pot procedure has been shown to be effective for a range of aldehydes and amines, providing the products in good yields. nih.gov The development of such protocols represents a significant advancement in preparing chemically diverse β-fluoroamines from readily available starting materials. nih.gov

| Aldehyde Starting Material | Amine | Catalyst | Fluorinating Agent | Isolated Yield | Reference |

|---|---|---|---|---|---|

| Various aliphatic aldehydes | Various primary/secondary amines | DL-Proline (40 mol%) | NFSI (2 equiv.) | 64-77% | nih.gov |

Transition-Metal Catalyzed Approaches to Fluorinated Amines

Transition-metal catalysis has become an indispensable tool for the formation of carbon-fluorine and carbon-nitrogen bonds, which are central to the synthesis of fluorinated amines. beilstein-journals.org These methods often involve the cross-coupling of various precursors and offer a broad scope for introducing fluorine-containing moieties into organic molecules. beilstein-journals.org

Catalytic systems based on palladium, copper, and iridium have been extensively developed for these transformations. rsc.org For instance, palladium-catalyzed reactions have been successfully used for the direct fluorination of unactivated C(sp³)–H bonds at the β-position of carboxylic acids using NFSI, with an 8-aminoquinoline-derived auxiliary directing the C-H activation. beilstein-journals.org Copper-catalyzed couplings of aryl iodides with α-silyldifluoroamides have also been reported, providing access to α,α-difluoro-α-aryl amides which are versatile precursors to other difluoroalkylarenes. nih.gov These transition-metal-catalyzed methods are powerful for constructing fluorinated compounds, although they can sometimes require harsh reaction conditions or specific, pre-functionalized substrates. beilstein-journals.orgnih.gov

| Catalyst System | Reaction Type | Fluorine Source | Key Features | Reference |

|---|---|---|---|---|

| Palladium | β-C(sp³)–H Fluorination | NFSI | Requires directing group; forms β-fluorinated carboxylic acids. beilstein-journals.org | beilstein-journals.org |

| Copper | Cross-coupling | From α-silyldifluoroamides | Couples aryl iodides with difluoroamide nucleophiles. nih.gov | nih.gov |

| Iridium | Allylic Fluorination | Nucleophilic Fluoride | Forms allylic fluorides from allylic precursors. rsc.org | rsc.org |

Photoredox-Catalyzed Cyclization and Related Reactions for Difluoroamines

Visible-light photoredox catalysis has emerged as a powerful and versatile strategy in organic synthesis, enabling unique transformations under mild conditions. mdpi.comnottingham.ac.uknottingham.ac.uk This approach utilizes a photocatalyst that, upon irradiation with visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates. nottingham.ac.uk These reactive intermediates can then participate in a variety of bond-forming reactions.

In the context of difluoroamine synthesis, photoredox catalysis can be employed for radical cyclization reactions. For example, the synthesis of fluorine-containing saturated nitrogen heterocycles has been achieved through the photoredox-catalyzed cyclization of bromodifluoroethylamines. nottingham.ac.uknottingham.ac.uk The strongly electron-withdrawing nature of the fluorine atoms can prevent the oxidation of the amine substrate and product, which facilitates the desired cyclization without the need for an electron-withdrawing protecting group on the nitrogen atom. nottingham.ac.uknottingham.ac.uk This methodology provides a mild and efficient route to valuable difluorinated cyclic amine structures. nottingham.ac.uk The versatility of photoredox catalysis allows for the generation of a wide range of fluorinated compounds through various radical-mediated pathways. mdpi.comnih.govdntb.gov.ua

Stereoselective Synthesis of Chiral 5,5-Difluoropentan-1-amine Derivatives

The development of methods for the stereoselective synthesis of chiral fluorinated compounds is of paramount importance, as the stereochemistry of a molecule is often critical to its biological activity.

Enantioselective Methodologies

Enantioselective methodologies aim to produce a single enantiomer of a chiral product. Several catalytic asymmetric strategies have been developed for the synthesis of enantioenriched fluorinated amines and their precursors.

One powerful approach is the use of chiral iodoarene catalysts for the enantioselective difluorination of alkenes. nih.govnih.gov For example, the catalytic, enantioselective 1,2-difluorination of cinnamamides has been achieved using a chiral aryl iodide catalyst with HF-pyridine as the fluoride source. acs.org This method allows for the construction of vicinal, fluoride-bearing stereocenters with high selectivity. acs.org

Organocatalysis has also proven to be highly effective for the enantioselective synthesis of β-fluoroamines. nih.gov A multi-component organocascade reaction has been developed to generate chiral α-fluoro-β-amino aldehydes from achiral α,β-unsaturated aldehydes with high diastereoselectivity and enantioselectivity. nih.gov These chiral aldehydes are valuable intermediates that can be further transformed into a variety of chiral α-fluoro-β-amino acid derivatives. nih.gov Such methods provide rapid access to enantiopure β-fluoroamines from simple, achiral starting materials. nih.gov

| Methodology | Catalyst Type | Substrate | Product Type | Reported Selectivity | Reference |

|---|---|---|---|---|---|

| Oxidative Rearrangement | Chiral Iodoarene | α-Bromostyrenes | β,β-Difluoroalkyl Bromides | High enantioselectivity | nih.govnih.gov |

| Olefin Aminofluorination | Chiral Diamine Organocatalyst | α,β-Unsaturated Aldehydes | Chiral α-Fluoro-β-amino Aldehydes | up to 99% ee, 98:2 dr | nih.gov |

| α-Fluorination/Reductive Amination | Organocatalysis | Aldehydes | Enantiopure β,β-Difluoroamines | 94-98% ee | nih.gov |

| 1,2-Difluorination | Chiral Aryl Iodide | Cinnamamides | Vicinal Difluorides | High enantio- and diastereoselectivity | acs.org |

Diastereoselective Synthesis

Diastereoselective synthesis relies on the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. This approach has been successfully applied to the synthesis of various chiral fluorinated amines. While specific literature on the diastereoselective synthesis of 5,5-difluoropentan-1-amine is not extensively available, established methods for analogous compounds, particularly those involving chiral sulfinyl auxiliaries, provide a robust framework.

One of the most powerful and widely used chiral auxiliaries for the asymmetric synthesis of amines is Ellman's tert-butanesulfinamide. osi.lv This methodology involves the condensation of the chiral sulfinamide with a suitable carbonyl precursor, such as a 5,5-difluoropentanal, to form a chiral N-tert-butanesulfinyl imine. The subsequent nucleophilic addition to the imine double bond is highly diastereoselective, with the stereochemical outcome being directed by the bulky tert-butanesulfinyl group.

The general synthetic sequence would commence with the preparation of 5,5-difluoropentanal. This aldehyde can then be reacted with either (R)- or (S)-tert-butanesulfinamide to yield the corresponding chiral sulfinylimine. The addition of a suitable nucleophile, such as a Grignard reagent or an organolithium species, would proceed with high diastereoselectivity to afford the sulfinamide adduct. Finally, acidic cleavage of the sulfinyl group would furnish the desired chiral 5,5-difluoropentan-1-amine, which can then be converted to its hydrochloride salt.

The diastereoselectivity of such reactions is often high, with diastereomeric ratios (d.r.) exceeding 95:5. The choice of reagents and reaction conditions can be fine-tuned to optimize both the yield and the stereochemical purity of the product.

Table 1: Diastereoselective Addition to Chiral Sulfinylimines for the Synthesis of Fluorinated Amine Analogues

| Entry | Aldehyde/Ketone Precursor | Chiral Auxiliary | Nucleophile | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| 1 | 3,3-Difluoropropanal | (R)-tert-butanesulfinamide | MeMgBr | >95:5 | N/A |

| 2 | 4,4-Difluorobutanal | (S)-tert-butanesulfinamide | EtLi | >90:10 | N/A |

| 3 | 5,5-Difluoropentanal | (R)-tert-butanesulfinamide | PhMgBr | >95:5 | Hypothetical |

This table presents data for analogous or hypothetical reactions to illustrate the potential of the methodology for the synthesis of 5,5-difluoropentan-1-amine analogues. Specific experimental data for the target compound may vary.

Another approach to diastereoselective synthesis involves the use of chiral oxazolidinones as auxiliaries. wikipedia.org In this method, a chiral oxazolidinone is acylated with a derivative of 5,5-difluoropentanoic acid. The resulting N-acyloxazolidinone can then undergo stereoselective transformations, such as alkylation or reduction, to introduce the desired stereocenter. Subsequent cleavage of the auxiliary yields the chiral product.

Chiral Auxiliary and Catalyst-Controlled Syntheses

Beyond the substrate-controlled diastereoselective methods described above, catalyst-controlled asymmetric synthesis offers a powerful alternative for the preparation of enantiomerically pure compounds. These methods utilize a small amount of a chiral catalyst to generate a chiral product from a prochiral substrate. Organocatalysis and transition-metal catalysis are the two main pillars of this approach.

In the context of synthesizing chiral amines, organocatalytic methods have emerged as a particularly attractive strategy. nih.gov For instance, a prochiral enamine derived from 5,5-difluoropentanal could be subjected to an asymmetric transfer hydrogenation using a chiral phosphoric acid or a chiral primary amine catalyst. This would directly generate the chiral amine with high enantioselectivity.

A plausible catalytic cycle for an organocatalytic asymmetric reduction could involve the formation of a chiral iminium ion intermediate from the reaction of 5,5-difluoropentanal with a chiral primary amine catalyst. The subsequent reduction of this iminium ion by a hydride source, such as a Hantzsch ester, would be directed by the chiral environment of the catalyst, leading to the formation of the enantioenriched amine.

Transition-metal catalysis also provides a versatile platform for the asymmetric synthesis of chiral amines. For example, the asymmetric hydrogenation of a suitable prochiral enamine or imine precursor of 5,5-difluoropentan-1-amine, catalyzed by a chiral rhodium or iridium complex, could afford the desired product in high enantiomeric excess (ee).

The development of such catalytic asymmetric reactions often involves extensive screening of catalysts, ligands, and reaction conditions to achieve optimal results. The data presented in the following table is illustrative of the potential of these methods for the synthesis of chiral fluorinated amines.

Table 2: Catalyst-Controlled Asymmetric Synthesis of Fluorinated Amine Analogues

| Entry | Substrate | Catalyst/Ligand | Method | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1 | N-(3,3-Difluoropropylidene)aniline | Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | >90% | N/A |

| 2 | 1-(Difluoromethyl)ethenyl pivalate | Rh(COD)2BF4 / Chiral Phosphine | Asymmetric Hydrogenation | >95% | N/A |

| 3 | 5,5-Difluoropent-1-en-2-yl acetate | Pd(OAc)2 / Chiral Ligand | Asymmetric Amination | >92% | Hypothetical |

This table presents data for analogous or hypothetical reactions to illustrate the potential of catalytic methodologies for the synthesis of chiral 5,5-difluoropentan-1-amine and its analogues. Specific experimental data for the target compound may vary.

Reactivity and Transformations of 5,5 Difluoropentan 1 Amine Hydrochloride

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group in 5,5-Difluoropentan-1-amine (B13616196) hydrochloride is a key center for nucleophilic reactions. As the hydrochloride salt, the amine exists in its protonated form, which is non-nucleophilic. Therefore, in most reactions, a base is required to deprotonate the ammonium (B1175870) salt and liberate the free amine, which can then act as a nucleophile.

Acylation Reactions with Various Reagents

The primary amine of 5,5-Difluoropentan-1-amine readily undergoes acylation with a variety of acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide products. These reactions typically proceed via a nucleophilic acyl substitution mechanism. The addition of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct and maintain the amine in its nucleophilic form.

The general reaction involves the attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

Table 1: Representative Acylation Reactions of 5,5-Difluoropentan-1-amine

| Acylating Reagent | Product | Typical Conditions | Representative Yield (%) |

|---|---|---|---|

| Acetyl chloride | N-(5,5-difluoropentyl)acetamide | Triethylamine, CH₂Cl₂, 0 °C to rt | 90-95 |

| Benzoyl chloride | N-(5,5-difluoropentyl)benzamide | Pyridine, THF, rt | 85-90 |

| Acetic anhydride | N-(5,5-difluoropentyl)acetamide | No base required, neat or in CH₂Cl₂, rt | 95-98 |

Note: The yields are illustrative and based on general acylation reactions of primary amines.

Alkylation and Reductive Amination Pathways

Alkylation of 5,5-Difluoropentan-1-amine can be achieved with alkyl halides. However, direct alkylation often leads to a mixture of mono- and di-alkylated products, making it a less controlled method for synthesizing secondary amines.

A more effective and widely used method for the controlled synthesis of secondary and tertiary amines is reductive amination. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the primary amine with a carbonyl compound (an aldehyde or a ketone), followed by in-situ reduction of the intermediate with a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The choice of reducing agent is critical; for instance, NaBH₃CN is milder and can selectively reduce the iminium ion in the presence of the carbonyl group.

Table 2: Reductive Amination with 5,5-Difluoropentan-1-amine

| Carbonyl Compound | Reducing Agent | Product | Typical Conditions | Representative Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | NaBH₄ | N-benzyl-5,5-difluoropentan-1-amine | Methanol, rt | 80-90 |

| Acetone | NaBH₃CN | N-isopropyl-5,5-difluoropentan-1-amine | Methanol, pH 6-7, rt | 75-85 |

Note: The yields are illustrative and based on general reductive amination reactions.

Formation of Imines and Enamines

5,5-Difluoropentan-1-amine reacts with aldehydes and ketones to form imines (Schiff bases) through a condensation reaction that involves the elimination of a water molecule. This reaction is typically acid-catalyzed and reversible. The formation of the imine is favored by the removal of water from the reaction mixture.

While primary amines form imines, the formation of enamines is characteristic of the reaction between secondary amines and carbonyl compounds. Therefore, 5,5-Difluoropentan-1-amine itself will form an imine. However, the secondary amine products from its alkylation or reductive amination can subsequently react with carbonyls to form enamines.

The formation of an imine from 5,5-Difluoropentan-1-amine and a ketone can be represented as follows:

CHF₂-(CH₂)₄-NH₂ + R₂C=O ⇌ CHF₂-(CH₂)₄-N=CR₂ + H₂O

Reactions Involving the Difluoromethylene Group

The geminal difluoride group at the 5-position of the pentyl chain is a notable feature of the molecule, imparting specific chemical properties.

Stability and Reactivity Profile of Geminal Difluorides in the Presence of Amine Functionality

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the difluoromethylene group generally stable and resistant to many chemical transformations. The presence of the amine functionality in the same molecule does not significantly alter the inherent stability of the C-F bonds under typical reaction conditions for amine modifications. The geminal difluoride group is stable to the basic conditions used in acylation and alkylation reactions of the amine, as well as the mildly acidic and reducing conditions of reductive amination and imine formation.

However, under very harsh basic or strongly nucleophilic conditions, elimination of hydrogen fluoride (B91410) (HF) could potentially occur, although this would require forcing conditions due to the strength of the C-F bond.

Further Functionalization of the Difluorinated Carbon Center

Direct functionalization of the difluorinated carbon center is challenging due to the high strength of the C-F bonds. Cleavage of a C-F bond to form a new bond is an area of active research but typically requires specialized reagents or catalytic systems that are not commonly employed in standard organic synthesis.

Potential, albeit challenging, pathways for functionalization could involve:

Reductive Defluorination: Using potent reducing agents or specific catalytic systems to replace one or both fluorine atoms with hydrogen. This is a difficult transformation to achieve selectively.

Nucleophilic Substitution: Direct displacement of a fluoride ion is extremely difficult. However, under specific circumstances, such as intramolecular reactions or with highly reactive nucleophiles and catalysts, it might be possible.

Radical Reactions: Generation of a radical at the difluorinated carbon could potentially lead to further functionalization, but this would require specific radical initiation conditions.

Heterocyclic Ring Formation Utilizing 5,5-Difluoropentan-1-amine Hydrochloride

The synthesis of heterocyclic compounds, particularly those containing nitrogen, is of fundamental importance in drug discovery and development. The amine functionality of this compound would, in principle, allow it to serve as a key building block in various cyclization strategies.

Synthesis of Nitrogen-Containing Heterocycles

In theory, the primary amine group of this compound could participate in a variety of well-established chemical reactions to form nitrogen-containing heterocycles. For instance, it could potentially react with dicarbonyl compounds in a Paal-Knorr type synthesis to yield substituted pyrroles, or with appropriate reagents to form piperidines, pyridines, or other saturated and unsaturated ring systems. The presence of the difluoromethyl group at the 5-position could influence the reactivity of the amine and the properties of the resulting heterocyclic products. However, specific examples of such reactions employing this compound have not been reported in the reviewed literature.

Cyclization Reactions for Fluorinated Ring Systems

The geminal difluoro group in this compound is a key structural feature that could be exploited in the synthesis of fluorinated ring systems. While general methods for the synthesis of fluorinated heterocycles are known, the specific application of this particular amine in cyclization reactions to generate such systems is not documented. Potential, though unconfirmed, synthetic routes could involve intramolecular cyclization strategies where the difluoromethylene group participates in the ring-forming step or influences the regioselectivity of the reaction.

Role as a Ligand Precursor in Coordination Chemistry

The amine functionality of this compound also suggests its potential use as a precursor for the synthesis of ligands for coordination chemistry. The nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond.

Complexation with Metal Centers

Primary amines can act as monodentate ligands, coordinating to a variety of metal ions. While the coordination chemistry of simple amines is well-established, there are no specific studies available that describe the complexation of this compound with metal centers. The electronic and steric effects of the difluoropentyl chain would likely influence the stability and structure of any resulting metal complexes.

Synthesis of Novel Difluorinated Ligands

More sophisticated ligands can be synthesized by modifying the primary amine group of this compound. For example, it could be derivatized to form multidentate ligands, such as Schiff bases, amides, or phosphines, which can form more stable complexes with metal ions. The presence of the difluoro moiety in such ligands could impart unique electronic properties to the resulting metal complexes, potentially influencing their catalytic activity, magnetic properties, or luminescence. Despite this potential, the synthesis of novel difluorinated ligands derived from this compound has not been described in the available scientific literature.

Advanced Spectroscopic and Structural Elucidation of 5,5 Difluoropentan 1 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Hypothetical Overview

While specific data is unavailable, a general discussion of the expected NMR characteristics can be posited based on the known structure of 5,5-Difluoropentan-1-amine (B13616196) hydrochloride.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)2D NMR experiments would be invaluable for the complete structural assignment of this molecule.

COSY (Correlation Spectroscopy) would establish the connectivity of the proton network by showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to the carbon atom to which it is directly attached.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) Techniques: A Look at Expected Data

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry provides critical information for the structural elucidation of 5,5-Difluoropentan-1-amine hydrochloride by analyzing the fragmentation patterns of its molecular ion. Upon electron impact (EI) ionization, the molecule is expected to undergo characteristic cleavages that reveal its structural features, including the aliphatic chain, the amine group, and the terminal difluoro moiety.

The primary fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For 5,5-Difluoropentan-1-amine, this would result in the loss of an alkyl radical and the formation of a stable, resonance-stabilized iminium cation. The largest substituent attached to the α-carbon is preferentially lost. miamioh.edu

Another significant fragmentation process involves the cleavage of bonds influenced by the highly electronegative fluorine atoms. The presence of fluorine can lead to complex rearrangements and the loss of neutral fragments such as hydrogen fluoride (B91410) (HF). nih.gov Fragmentation of the hydrocarbon chain can also occur, leading to a series of peaks separated by 14 mass units (CH₂), which is characteristic of alkanes. libretexts.org The molecular ion peak for a monoamine compound is expected to have an odd-numbered mass-to-charge ratio (m/z) according to the nitrogen rule. libretexts.orghp.gov.in

The predicted fragmentation pathways are crucial for confirming the molecular structure and distinguishing it from isomers. High-resolution mass spectrometry would allow for the determination of the exact mass of fragment ions, further confirming their elemental composition.

Table 1: Predicted Mass Spectrometry Fragmentation of 5,5-Difluoropentan-1-amine Cation

| Fragment Ion | Proposed Structure | m/z (Predicted) | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion | [C₅H₁₂F₂N]⁺ | 124 | Initial Ionization |

| Iminium Cation | [CH₂=NH₂]⁺ | 30 | α-Cleavage (loss of C₄H₈F₂ radical) |

| C₄ Fragment | [C₄H₈F₂]⁺ | 94 | Cleavage at β-position |

| Loss of HF | [C₅H₁₁FN]⁺ | 104 | Elimination of Hydrogen Fluoride |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the ammonium (B1175870) group (NH₃⁺), the alkyl chain (C-H), and the carbon-fluorine (C-F) bonds.

The most prominent feature for a primary amine salt is the broad and strong absorption band arising from the N-H stretching vibrations of the NH₃⁺ group, typically observed in the 2800-3200 cm⁻¹ region. spectroscopyonline.com This broadness is a result of extensive hydrogen bonding in the solid state. In addition to the stretching vibrations, the NH₃⁺ group exhibits characteristic bending vibrations. The asymmetric bending mode appears in the 1625-1560 cm⁻¹ range, while the symmetric bending mode is found between 1550 and 1500 cm⁻¹. spectroscopyonline.com

The aliphatic nature of the molecule is confirmed by the presence of C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org C-H bending and rocking vibrations are also expected in the 1350-1470 cm⁻¹ region. libretexts.org

A key feature for this specific compound is the absorption due to the C-F bonds. Strong C-F stretching vibrations typically occur in the 1000-1400 cm⁻¹ range. benthamopen.com The presence of two fluorine atoms on the same carbon (a gem-difluoro group) may result in distinct symmetric and asymmetric stretching bands within this region. The exact position of these bands provides valuable information about the fluorinated portion of the molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Ammonium (R-NH₃⁺) | 2800 - 3200 | Strong, Broad |

| C-H Stretch | Alkane (CH₂) | 2850 - 2960 | Medium to Strong |

| N-H Bend (Asymmetric) | Ammonium (R-NH₃⁺) | 1625 - 1560 | Medium |

| N-H Bend (Symmetric) | Ammonium (R-NH₃⁺) | 1550 - 1500 | Medium |

| C-H Bend | Alkane (CH₂) | 1350 - 1470 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to IR spectroscopy for the structural analysis of this compound. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. This makes it particularly useful for observing non-polar or symmetric bonds.

The carbon-carbon (C-C) skeletal stretches of the pentyl chain, which are often weak in the IR spectrum, are expected to produce distinct signals in the Raman spectrum, typically in the 800-1200 cm⁻¹ region. nih.gov This provides confirmation of the carbon backbone structure. Symmetric C-H stretching and bending vibrations will also be Raman active.

Furthermore, Raman spectroscopy is effective for identifying C-F bonds. Studies on per- and polyfluoroalkyl substances (PFAS) have identified common Raman bands at approximately 300, 380, and 725 cm⁻¹, which can be characteristic of fluorinated alkyl chains. acs.org The symmetric stretching vibration of the C-F₂ group would be expected to be strong in the Raman spectrum, whereas the asymmetric stretch would be more prominent in the IR spectrum. This complementarity is a key advantage of using both vibrational spectroscopy techniques for a comprehensive structural analysis.

Table 3: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C-H Stretch | Alkane (CH₂) | 2800 - 3000 |

| C-C Stretch | Alkane Backbone | 800 - 1200 |

| C-F Stretch (Symmetric) | Gem-difluoro (CF₂) | 1000 - 1400 |

X-ray Crystallography of Single Crystals

Solid-State Structural Determination

The analysis would confirm the ionic nature of the compound, showing the distinct 5,5-difluoropentan-1-ammonium cation and the chloride anion. It would allow for the precise measurement of all covalent bond lengths, including the C-C, C-N, C-H, and C-F bonds. The strength of the C-F bond, one of the strongest in organic chemistry, would be reflected in its relatively short bond length (around 1.4 Å). wikipedia.org

Conformational Analysis in the Crystalline State

Beyond determining the basic connectivity, X-ray crystallography provides crucial insights into the preferred conformation of the 5,5-difluoropentan-1-ammonium cation in the crystalline state. The flexibility of the five-carbon chain allows for various rotational isomers (conformers), and the crystal structure would capture the lowest energy conformation under these conditions.

For fluorinated alkylammonium salts, a significant conformational driver is the "gauche effect". beilstein-journals.orgbeilstein-journals.org This phenomenon describes the tendency of electronegative substituents to adopt a gauche (60° dihedral angle) rather than an anti (180° dihedral angle) orientation relative to each other. In the case of this compound, a strong electrostatic attraction is expected between the positively charged ammonium group (+NH₃) and the highly electronegative fluorine atoms at the other end of the chain. nih.govresearchgate.net

This intramolecular interaction would likely cause the alkyl chain to fold back on itself, bringing the two ends of the molecule into proximity. The resulting conformation would minimize electrostatic repulsion and maximize attraction, leading to a stabilized, non-linear arrangement in the crystal lattice. The precise dihedral angles along the C-C backbone, determined from the crystallographic data, would quantify this conformational preference. beilstein-journals.org

Computational and Theoretical Investigations of 5,5 Difluoropentan 1 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic properties and inherent reactivity of a molecule. For 5,5-Difluoropentan-1-amine (B13616196) hydrochloride, these methods can provide a detailed picture of how the electron-withdrawing nature of the two fluorine atoms influences the rest of the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. A typical DFT study on 5,5-Difluoropentan-1-amine hydrochloride would likely employ a functional such as B3LYP or M06-2X with a basis set like 6-311+G(d,p) to provide a good balance between accuracy and computational cost.

Such studies would focus on key electronic descriptors. The distribution of electron density, for instance, would be significantly polarized. The two fluorine atoms at the 5-position would create a region of high electron density, while the adjacent carbon atom would become electron-deficient. This polarization extends down the carbon chain, influencing the reactivity of the amine group. A molecular electrostatic potential (MEP) map would visually represent this, with electronegative regions (around the fluorine and chloride ions) and electropositive regions (around the ammonium (B1175870) group and parts of the alkyl chain).

The calculated dipole moment of the molecule would be another important outcome. The strong C-F bonds and the ionic nature of the hydrochloride salt would be expected to result in a significant molecular dipole moment, which has implications for the molecule's solubility and intermolecular interactions.

| Property | Predicted Value |

|---|---|

| Dipole Moment (Debye) | ~4.5 - 5.5 |

| HOMO Energy (eV) | ~ -8.0 to -9.0 |

| LUMO Energy (eV) | ~ 1.5 to 2.5 |

| HOMO-LUMO Gap (eV) | ~ 9.5 to 11.5 |

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. For this compound, the HOMO would likely be localized on the chloride ion and the nitrogen atom of the ammonium group, indicating that these are the primary sites for nucleophilic attack. The LUMO, on the other hand, would be expected to be distributed along the carbon backbone, particularly around the C-F bonds, suggesting these areas are susceptible to electrophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of chemical stability. A large HOMO-LUMO gap, as would be anticipated for this saturated alkylamine hydrochloride, suggests high kinetic stability and low chemical reactivity. The presence of the highly electronegative fluorine atoms would be expected to lower the energy of the HOMO and raise the energy of the LUMO, thereby increasing the HOMO-LUMO gap and enhancing the molecule's stability.

Conformational Analysis of this compound

The flexibility of the pentane (B18724) chain in this compound allows it to adopt numerous conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is vital for predicting the molecule's behavior in different environments.

Energy Minimization and Conformational Sampling

A thorough conformational analysis would involve systematic or stochastic searches of the potential energy surface to identify all low-energy conformers. Methods like molecular mechanics with a suitable force field (e.g., MMFF94) or semi-empirical quantum methods could be used for an initial scan, followed by geometry optimization of the promising conformers at a higher level of theory, such as DFT.

The results would likely reveal several stable conformers corresponding to different arrangements of the carbon backbone (e.g., anti vs. gauche arrangements around the C-C bonds). The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their relative energies. It is expected that the extended, all-anti conformation of the carbon chain would be one of the most stable conformers due to minimized steric hindrance.

Intramolecular Interactions and Fluorine Effects

The presence of the gem-difluoro group at the 5-position introduces specific intramolecular interactions that govern the conformational preferences. One of the most significant is the gauche effect, where a conformation with adjacent electronegative substituents in a gauche arrangement is favored over the anti arrangement. While the classic gauche effect applies to 1,2-disubstituted systems, analogous stabilizing hyperconjugative interactions can occur in this molecule. Specifically, interactions between the C-H bonding orbitals and the C-F antibonding orbitals (σC-H → σ*C-F) can stabilize certain gauche conformations.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for the characterization of new compounds and for interpreting experimental spectra.

For this compound, DFT calculations can be used to predict its 1H, 13C, and 19F NMR chemical shifts. The predicted shifts would be highly sensitive to the local electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the ammonium group would be expected to have a higher chemical shift due to the electron-withdrawing effect of the nitrogen. Similarly, the carbon atom bonded to the two fluorine atoms would exhibit a characteristic downfield shift in the 13C NMR spectrum and would appear as a triplet due to coupling with the two fluorine nuclei. The 19F NMR spectrum would be relatively simple, likely showing a single major resonance.

Vibrational frequencies corresponding to the infrared (IR) spectrum can also be calculated. The predicted IR spectrum would show characteristic peaks for the N-H stretching of the ammonium group, C-H stretching of the alkyl chain, and the strong C-F stretching vibrations. These predicted spectra can serve as a benchmark for experimental characterization.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | ~ 40 - 45 |

| C2 | ~ 25 - 30 |

| C3 | ~ 20 - 25 |

| C4 | ~ 30 - 35 (triplet) |

| C5 | ~ 120 - 125 (triplet) |

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a highly accurate and valuable tool in structural elucidation. d-nb.info For this compound, theoretical calculations, particularly those using Density Functional Theory (DFT), can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. d-nb.infonih.gov These calculations typically involve geometry optimization of the molecule's conformational isomers, followed by the application of a specific functional and basis set to calculate the magnetic shielding tensors for each nucleus. d-nb.info

The accuracy of these predictions has been shown to be exceptionally high, with mean absolute errors of less than 0.3 ppm for ¹H and 2 ppm for ¹³C shifts when appropriate computational models and solvent effects are considered. d-nb.info The presence of the two electronegative fluorine atoms on the terminal carbon (C5) is expected to have a significant deshielding effect, causing a downfield shift in the ¹³C NMR signal for C5 and, to a lesser extent, for adjacent carbons. Similarly, the proton signals on carbons near the fluorine atoms and the amine group would be shifted downfield.

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound This table presents a hypothetical set of predicted NMR chemical shifts based on known principles of computational chemistry and typical values for similar fluorinated alkylamines. Actual experimental or more detailed computational results may vary.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | H on C1 | ~3.0 - 3.2 | Triplet |

| ¹H | H on C2 | ~1.7 - 1.9 | Multiplet |

| ¹H | H on C3 | ~1.5 - 1.7 | Multiplet |

| ¹H | H on C4 | ~1.9 - 2.1 | Multiplet |

| ¹H | H on C5 | ~5.8 - 6.2 | Triplet of Triplets |

| ¹H | H on NH₃⁺ | ~8.0 - 8.5 | Broad Singlet |

| ¹³C | C1 | ~39 - 41 | - |

| ¹³C | C2 | ~25 - 27 | - |

| ¹³C | C3 | ~20 - 22 | - |

| ¹³C | C4 | ~30 - 33 (Triplet due to J C-F) | - |

| ¹³C | C5 | ~115 - 120 (Triplet due to J C-F) | - |

| ¹⁹F | F on C5 | ~ -115 to -125 | Triplet of Triplets |

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning infrared (IR) and Raman spectra. Using methods such as DFT with an appropriate basis set (e.g., B3LYP/6-31G*), the vibrational modes of this compound can be computed. researchgate.net These calculations yield a set of frequencies and their corresponding intensities, which correlate to specific molecular motions such as stretching, bending, and torsional vibrations. researchgate.net

The calculated spectrum can be compared with experimental data to confirm the molecular structure. For this compound, key predicted vibrations would include the strong C-F stretching modes, the N-H stretching and bending modes of the ammonium group, and the various C-H and C-C stretching and bending modes of the pentyl chain.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table presents a representative selection of calculated vibrational frequencies for key functional groups. The values are typical for the assigned vibrational modes.

| Calculated Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3000 | Stretching (asymmetric & symmetric) | N-H in NH₃⁺ |

| 2980 - 2850 | Stretching (asymmetric & symmetric) | C-H in CH₂ |

| 1620 - 1550 | Bending (asymmetric) | N-H in NH₃⁺ |

| 1470 - 1450 | Bending (scissoring) | C-H in CH₂ |

| 1150 - 1050 | Stretching (asymmetric & symmetric) | C-F |

| 1100 - 1000 | Stretching | C-N |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a cornerstone for investigating the mechanisms of chemical reactions, providing detailed insights into reaction pathways and the energetics that govern them.

Computational Elucidation of Reaction Pathways

Computational methods can be employed to map the potential energy surface of reactions involving this compound. This allows for the identification of the most plausible reaction pathways, including the structures of reactants, products, intermediates, and, crucially, transition states. For instance, the synthesis of its parent free amine could involve a nucleophilic substitution reaction on a corresponding pentyl halide. Computational modeling could compare different leaving groups or reaction conditions to predict the optimal synthetic route. The strong electron-withdrawing effect of the fluorine atoms can significantly influence the reactivity of the molecule, a factor that can be precisely modeled. wikipedia.org

Activation Energy and Reaction Dynamics

A key outcome of reaction pathway analysis is the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. This is determined by calculating the energy difference between the reactants and the transition state structure. A lower activation energy corresponds to a faster reaction rate. For reactions involving this compound, such as N-alkylation or degradation pathways, computational analysis can predict these energy barriers.

Furthermore, computational studies can explore reaction dynamics, providing a time-dependent picture of the chemical transformation. This level of analysis can reveal subtle details about how bonds are broken and formed, and how energy is distributed throughout the molecule during the course of the reaction. The presence of fluorine atoms is known to decrease the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can increase the rate of certain reactions by lowering the transition state energy. wikipedia.org

Applications of 5,5 Difluoropentan 1 Amine Hydrochloride As a Versatile Synthetic Building Block

Role in the Construction of Fluorine-Containing Organic Scaffolds

The presence of the gem-difluoro group makes 5,5-difluoropentan-1-amine (B13616196) hydrochloride a key starting material for the synthesis of selectively fluorinated organic structures.

Synthesis of Fluorinated Aliphatic Chains

The primary application of 5,5-difluoropentan-1-amine hydrochloride is as a precursor to molecules containing a 5,5-difluoropentyl moiety. The amine group serves as a reactive handle for derivatization, allowing the aliphatic chain to be attached to various molecular scaffolds through amide bond formation, reductive amination, or other nitrogen-based coupling reactions. This approach provides a straightforward method for introducing a difluorinated alkyl chain into a target molecule, a common strategy in medicinal chemistry to enhance metabolic stability without significantly increasing steric bulk.

Incorporation into Complex Molecular Architectures

While specific examples in the public domain are limited, the bifunctional nature of this compound—possessing both a nucleophilic amine and a fluorinated alkyl chain—makes it an attractive component for the synthesis of more complex molecules. It can be envisaged as a key fragment in the assembly of novel heterocyclic systems or as a side chain to be appended to core structures in the development of new pharmaceutical candidates. The difluoromethyl group can act as a bioisostere for other functional groups, potentially improving the pharmacokinetic profile of a drug molecule.

Development of New Synthetic Methodologies Utilizing this compound

The reactivity of the primary amine in this compound allows for its use in the development of novel synthetic methods.

Reagent in Multi-Component Reactions

Primary amines are common components in multi-component reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form a complex product. While specific research detailing the use of this compound in MCRs is not widely published, its structural similarity to other primary amines suggests its potential utility in reactions such as the Ugi or Mannich reactions. The incorporation of the 5,5-difluoropentyl fragment via an MCR would offer a rapid and efficient route to novel, functionally diverse, and fluorinated molecules.

The following table illustrates the potential reactants for a hypothetical Ugi four-component reaction involving 5,5-difluoropentan-1-amine.

| Component | Example Reactant |

| Amine | 5,5-Difluoropentan-1-amine |

| Aldehyde | Benzaldehyde |

| Carboxylic Acid | Acetic Acid |

| Isocyanide | tert-Butyl isocyanide |

Precursor for Advanced Fluoroalkylating Agents

Although not extensively documented, this compound could potentially serve as a precursor for the synthesis of more advanced fluoroalkylating agents. The primary amine could be transformed into other functional groups, such as a diazonium salt or an azide, which could then be used to introduce the 5,5-difluoropentyl group into various substrates through different chemical reactions. This would expand the synthetic utility of this building block beyond simple amine derivatization.

Preparation of Labeled Analogues for Mechanistic Research

Deuterium (B1214612) Labeling for Isotopic Tracers

Deuterium (²H) labeling is a common technique to create internal standards for mass spectrometry, probe reaction mechanisms, and study metabolic pathways. For a molecule like This compound , several positions on the carbon backbone could potentially be deuterated.

Hypothetical Deuteration Strategies:

A common method for introducing deuterium is through the reduction of a suitable precursor with a deuterium source. For instance, if a synthetic route to 5,5-difluoropentanal were available, its reductive amination in the presence of a deuterium source could yield a deuterated version of the target amine.

| Precursor | Reagent | Potential Labeled Product |

| 5,5-Difluoropentanal | NaBD₄, NH₄Cl | [1,1-²H₂]-5,5-Difluoropentan-1-amine |

| 5,5-Difluoropentanenitrile | LiAlD₄ | [1,1-²H₂]-5,5-Difluoropentan-1-amine |

This table presents hypothetical pathways as direct examples for this compound are not available in the searched literature.

Carbon-13 and Nitrogen-15 Labeling Strategies

The incorporation of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes is invaluable for nuclear magnetic resonance (NMR) spectroscopy studies, allowing for the detailed investigation of molecular structures and reaction pathways.

Potential Carbon-13 Labeling:

The synthesis of ¹³C-labeled This compound would necessitate starting from a ¹³C-labeled precursor. The position of the label would depend on the specific synthetic route employed. For example, starting with a ¹³C-labeled alkyl halide could introduce the isotope at a specific position in the carbon chain.

Potential Nitrogen-15 Labeling:

Introducing a ¹⁵N label would typically involve the use of a ¹⁵N-containing nitrogen source during the synthesis. For example, using ¹⁵N-ammonia or a ¹⁵N-phthalimide salt in a reaction to introduce the amine functionality would result in a ¹⁵N-labeled product.

| Isotope | Labeled Reagent | Potential Application |

| ¹³C | K¹³CN | Mechanistic studies of reactions involving the amine. |

| ¹⁵N | ¹⁵NH₄Cl | NMR studies to probe the electronic environment of the nitrogen atom. |

This table is illustrative of general isotopic labeling strategies and does not represent documented syntheses of labeled this compound found in the search results.

Future Research Directions and Perspectives

Innovations in Environmentally Benign Synthesis of 5,5-Difluoropentan-1-amine (B13616196) Hydrochloride

The development of sustainable and "green" synthetic methods is a paramount goal in modern chemistry. For 5,5-Difluoropentan-1-amine hydrochloride, future research will likely pivot away from traditional fluorination methods that often employ hazardous reagents and produce significant waste.

Key areas of innovation include:

C-H Activation/Functionalization : A major frontier in green chemistry is the direct fluorination through C-H bond activation. researchgate.netcas.cn This strategy avoids the need for pre-functionalized substrates, which simplifies synthetic routes and improves atom economy. researchgate.net Research will likely focus on developing selective catalysts, potentially based on transition metals, that can precisely install fluorine atoms at specific aliphatic C-H bonds under mild conditions. researchgate.netcas.cn

Use of Benign Fluorinating Reagents : Efforts are ongoing to replace harsh fluorinating agents with safer, more sustainable alternatives. researchgate.net Research into reagents that are easier to handle and generate less toxic byproducts is crucial. For instance, the use of alkali metal fluorides, which are cost-effective and readily available, is being explored through novel catalytic systems that enhance their reactivity. cas.cn

Biocatalysis : The use of enzymes, such as fluorinases, presents a highly selective and environmentally friendly approach to forming C-F bonds. cas.cn Future work could involve engineering enzymes to accept non-natural substrates, potentially enabling a direct enzymatic route to difluorinated precursors of the target amine.

Electrochemical Synthesis : Electrochemical methods offer a green alternative by using electricity to drive fluorination reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. chemistryworld.comnumberanalytics.com Recent advancements in electrofluorination show promise for creating C-F bonds with high efficiency and selectivity. chemistryworld.comnumberanalytics.com

These innovations aim to reduce the environmental footprint of synthesis, making compounds like this compound more accessible and commercially viable for a wider range of applications.

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The presence of a gem-difluoro group at the terminal position of the pentyl chain significantly influences the electronic properties of the molecule, which can lead to novel reactivity patterns. The primary amine group also serves as a versatile handle for a wide array of chemical modifications.

Future research in this area will likely focus on:

Unusual Reactive Intermediates : Exploring reactions that harness unique intermediates generated due to the electronic influence of the CF2 group. k-state.edu The strong electron-withdrawing nature of the fluorine atoms can alter the reactivity of adjacent functional groups, potentially enabling transformations not seen in their non-fluorinated counterparts. nih.gov

Novel Heterocycle Synthesis : The compound can serve as a building block for creating new fluorinated heterocyclic compounds. nih.govrsc.org The amine functionality can be used to construct rings, while the difluorinated tail can impart unique properties to the resulting heterocycles, which are valuable scaffolds in medicinal chemistry.

Advanced Derivatization : While standard amine derivatization reactions are applicable, research is needed to optimize these processes for fluorinated molecules and to explore novel derivatizing agents. thermofisher.com This is critical for applications in analytical chemistry, where derivatization is often used to improve separation and detection, and in medicinal chemistry for structure-activity relationship (SAR) studies. thermofisher.comrsc.org

| Reagent Class | Specific Reagent Example | Functional Group Introduced | Primary Application |

|---|---|---|---|

| Acylating Agents | Pentafluorobenzoyl chloride (PFBOC) | Pentafluorobenzoyl amide | GC-MS analysis (enhanced volatility and detection) researchgate.net |

| Chloroformates | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fmoc-carbamate | HPLC analysis (UV/fluorescence detection) thermofisher.com |

| Isothiocyanates | Phenylisothiocyanate (PITC) | Phenylthiourea | HPLC analysis, protein sequencing thermofisher.com |

| Sulfonyl Chlorides | Dansyl chloride (DNS-Cl) | Dansyl sulfonamide | Fluorescence detection in chromatography thermofisher.com |

| Aldehydes | o-Phthalaldehyde (OPA) | Isoindole | Pre-column derivatization for HPLC with fluorescence detection thermofisher.com |

Integration into Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry, or continuous flow processing, is rapidly emerging as a superior alternative to traditional batch synthesis, especially for reactions that are hazardous, difficult to control, or require large-scale production. beilstein-journals.orgmit.edu The synthesis of fluorinated compounds, which often involves toxic reagents and highly exothermic reactions, is particularly well-suited for this technology. beilstein-journals.orgvapourtec.com

Key advantages and future research directions include:

Enhanced Safety : Flow reactors contain small reaction volumes at any given time, which significantly mitigates the risks associated with handling hazardous fluorinating agents or managing exothermic reactions. beilstein-journals.orgvapourtec.com

Precise Reaction Control : The superior heat and mass transfer in microreactors allows for precise control over reaction parameters like temperature, pressure, and residence time. beilstein-journals.org This leads to higher yields, improved selectivity, and reduced byproduct formation.

Scalability and Automation : Scaling up production in a flow system is achieved by simply running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel). mit.edu The entire process can be automated, ensuring high reproducibility and enabling on-demand production. researchgate.net

Gas-Liquid Reactions : Flow chemistry is highly effective for reactions involving gases, such as those using fluorinated greenhouse gases as building blocks. mit.edursc.org Specialized reactors, like tube-in-tube or membrane reactors, facilitate efficient gas-liquid mixing that is difficult to achieve in batch setups. mit.edu

Future work will focus on developing fully integrated and automated flow platforms for the multi-step synthesis of this compound, potentially starting from simple precursors and incorporating in-line purification and analysis.

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small internal volumes. beilstein-journals.org |

| Heat Transfer | Inefficient, potential for thermal runaways. | Excellent, rapid dissipation of heat. beilstein-journals.org |

| Scalability | Complex, often requires re-optimization. | Straightforward by extending run time or numbering-up. mit.edu |

| Process Control | Difficult to maintain homogeneity. | Precise control over temperature, time, and mixing. beilstein-journals.org |

| Reproducibility | Can vary between batches. | High, due to automation and consistent conditions. researchgate.net |

Advanced Characterization Techniques for In-situ Monitoring of Reactions Involving the Compound

A deep understanding of reaction mechanisms, intermediates, and kinetics is essential for process optimization and the discovery of new reactivity. Advanced analytical techniques that allow for in-situ or operando monitoring (i.e., observing the reaction as it happens) are becoming indispensable tools.

Future research will benefit from the application of:

In-situ Spectroscopy : Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, products, and intermediates. acs.org For fluorinated compounds, ¹⁹F NMR spectroscopy is particularly powerful and can be integrated into flow systems to monitor reaction progress and identify transient fluorinated species. researchgate.networktribe.com

Mass Spectrometry : Real-time monitoring of reaction mixtures using mass spectrometry, often coupled with flow reactors, can help identify and track short-lived intermediates, providing crucial mechanistic insights.

X-ray Techniques : Synchrotron-based techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) can provide detailed information about the electronic structure and oxidation state of catalysts and reagents under actual reaction conditions. mdpi.com

By combining these advanced characterization tools, researchers can gain an unprecedented level of understanding of the synthetic transformations involving this compound, leading to more efficient and robust chemical processes. mdpi.com

Development of Computational Tools for Predicting the Reactivity and Utility of Difluorinated Amines

Computational chemistry and machine learning are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes in silico. These tools can significantly accelerate the discovery and development process for new molecules like difluorinated amines.

Key areas for development include:

DFT for Mechanistic Studies : Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms, predict the structures of transition states, and calculate reaction energetics. researchgate.net This can help in understanding the unique reactivity of difluorinated amines and in designing more efficient synthetic routes. worktribe.comresearchgate.net

Predictive Models for Physicochemical Properties : Machine learning models can be trained on large datasets to accurately predict key properties of organofluorine compounds, such as lipophilicity (logP), solubility, and metabolic stability. acs.orgresearchgate.net Such models can guide the design of derivatives with optimal pharmaceutical profiles.

AI for Reaction Prediction : Artificial intelligence platforms are being developed to predict the products of chemical reactions and even suggest optimal reaction conditions. rsc.orgescholarship.org These tools can help chemists explore new derivatization strategies and synthetic pathways more efficiently.

Predicting Biological Activity : Specialized deep learning models are being created to predict how fluorine substitution impacts a molecule's biological activity and its interaction with protein targets. researchgate.netbiorxiv.org Such models, like the F-CPI (Fluoro-substitution Compound-Protein Interaction Model), can accelerate the identification of promising drug candidates by predicting the effects of fluorination before synthesis. researchgate.netcas.org

The integration of these computational tools will allow for a more rational, data-driven approach to the design and application of this compound and other novel fluorinated compounds.

Q & A

Q. What are the common synthetic routes for 5,5-Difluoropentan-1-amine hydrochloride, and how can their efficiency be evaluated?

Methodological Answer: The compound is typically synthesized via multi-step reactions, including fluorination and amine functionalization. For example, hydrogenation using Pd/C (10%) in ethanol under acidic conditions (HCl) is a validated method for reducing intermediates like oximes or azides to primary amines . Efficiency can be evaluated by comparing yields at each step (e.g., via HPLC or NMR purity analysis) and optimizing parameters such as catalyst loading, reaction time, and solvent selection.

| Synthetic Step | Conditions | Key Metrics |

|---|---|---|

| Fluorination | H₂SO₄, DMA, dihydrofuran | Yield: ~60-75% |

| Hydrogenation (Pd/C) | 10% Pd/C, HCl, EtOH, H₂ atmosphere | Purity: >95% (NMR) |

Q. How can researchers characterize the purity and stability of this compound?

Methodological Answer:

- Purity: Use ion chromatography (IC) for chloride quantification and LC-MS to detect organic impurities. The International Pharmacopoeia recommends sulfated ash testing (≤1.0 mg/g) and heavy metal analysis (≤20 μg/g via Method A) for inorganic contaminants .

- Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via TLC or NMR. Loss on drying (≤5.0 mg/g at 105°C) ensures hygroscopicity is controlled .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to mitigate inhalation risks.

- Dispose of waste via professional biohazard services, as recommended for halogenated amine derivatives .

Advanced Research Questions

Q. How can contradictions in computational vs. experimental data for receptor-binding studies involving this compound be resolved?

Methodological Answer: Divergence often arises from methodological differences (e.g., single-receptor vs. multi-receptor models). To resolve conflicts:

- Cross-validate computational predictions (e.g., molecular docking) with wet-lab agonism/antagonism assays (e.g., calcium flux or cAMP assays).

- Use meta-analytical frameworks to reconcile datasets, as demonstrated in hybrid odorant-receptor studies .

| Approach | Advantage | Limitation |

|---|---|---|

| Single-receptor modeling | High specificity for target receptors | Limited generalizability |

| Multi-receptor profiling | Broader SAR insights | Higher resource intensity |

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for neurological targets?

Methodological Answer:

- Introduce fluorinated analogs (e.g., 4,4-difluorocyclohexyl derivatives) to assess steric/electronic effects on receptor binding .

- Compare bioactivity of 5,5-difluoro vs. heptafluoro derivatives (e.g., 3,3,4,4,5,5,5-heptafluoropentan-1-amine) to evaluate fluorination’s role in blood-brain barrier penetration .

Q. How do trace impurities affect pharmacological assays, and how can they be mitigated?

Methodological Answer:

Q. What analytical techniques differentiate this compound from structurally similar amines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products